4-Hydroxy-5-methylcoumarin
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Overview
Description
4-Hydroxy-5-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with hydroxyl and methyl groups attached at the 4th and 5th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-methylcoumarin can be synthesized through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-Hydroxy-5-methylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, it can disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-Methylumbelliferone: Similar in structure but lacks the hydroxyl group at the 4th position.
7-Hydroxy-4-methylcoumarin: Similar but with the hydroxyl group at the 7th position instead of the 4th.
Uniqueness: 4-Hydroxy-5-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its solubility and reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
4-hydroxy-5-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMVRLBDQDWGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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